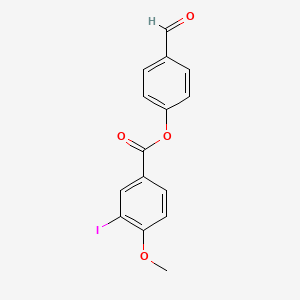
4-Formylphenyl 3-iodo-4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylphenyl 3-iodo-4-methoxybenzoate is a chemical compound with the molecular formula C15H11IO4 and a molecular weight of 382.15 g/mol. This compound is primarily used as a linker in antibody-drug conjugation (ADC) processes. Its structure consists of a formylphenyl group attached to a methoxybenzoate moiety, with an iodine atom at the 3-position of the benzoate ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 3-iodo-4-methoxybenzoate typically involves the esterification of 4-formylphenol with 3-iodo-4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and the use of appropriate catalysts and solvents would apply to large-scale synthesis as well.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 3-iodo-4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: 4-Formylphenyl 3-iodo-4-methoxybenzoic acid.
Reduction: 4-Hydroxymethylphenyl 3-iodo-4-methoxybenzoate.
Hydrolysis: 4-Formylphenol and 3-iodo-4-methoxybenzoic acid.
Scientific Research Applications
4-Formylphenyl 3-iodo-4-methoxybenzoate is primarily used in the field of antibody-drug conjugation (ADC). It serves as a linker that connects the antibody to the drug, ensuring targeted delivery of the therapeutic agent to specific cells. This compound is also used in organic synthesis and medicinal chemistry for the development of new drugs and chemical entities.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 3-iodo-4-methoxybenzoate in ADC involves the formation of a stable covalent bond between the antibody and the drug. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing off-target effects and enhancing therapeutic efficacy. The molecular targets and pathways involved depend on the specific drug and antibody used in the conjugation process.
Comparison with Similar Compounds
Similar Compounds
- 4-Formylphenyl 3-iodobenzoate
- 4-Formylphenyl 4-methoxybenzoate
- 3-Iodo-4-methoxyphenyl 4-formylbenzoate
Uniqueness
4-Formylphenyl 3-iodo-4-methoxybenzoate is unique due to the presence of both a formyl group and an iodine atom, which allows for versatile chemical modifications and applications in ADC. The methoxy group also contributes to its stability and reactivity in various chemical reactions.
Properties
Molecular Formula |
C15H11IO4 |
|---|---|
Molecular Weight |
382.15 g/mol |
IUPAC Name |
(4-formylphenyl) 3-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C15H11IO4/c1-19-14-7-4-11(8-13(14)16)15(18)20-12-5-2-10(9-17)3-6-12/h2-9H,1H3 |
InChI Key |
KSLMVQZBBARVRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















